Octa-2,5-diene

Catalog No.
S15080959
CAS No.
63216-69-3
M.F
C8H14
M. Wt
110.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octa-2,5-diene

CAS Number

63216-69-3

Product Name

Octa-2,5-diene

IUPAC Name

octa-2,5-diene

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3

InChI Key

GDDAJHJRAKOILH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CC

Octa-2,5-diene, also known as bicyclo[2.2.2]octa-2,5-diene, is a bicyclic compound with the molecular formula C8H10C_8H_{10} and a molecular weight of approximately 106.165 g/mol. The structure of octa-2,5-diene consists of a bicyclic framework characterized by two double bonds located at positions 2 and 5 of the octane ring. This compound is notable for its unique geometric configuration, which contributes to its reactivity and potential applications in organic synthesis and catalysis .

Typical of dienes. Notably, it can undergo:

  • Diels-Alder Reactions: Octa-2,5-diene acts as a diene in Diels-Alder cycloaddition reactions, forming six-membered rings with dienophiles.
  • Hydrogenation: The compound can be hydrogenated to yield octane derivatives, an important reaction for producing saturated hydrocarbons .
  • Electrophilic Additions: Due to the presence of double bonds, octa-2,5-diene can react with electrophiles, leading to the formation of various substituted products .

Several methods exist for synthesizing octa-2,5-diene:

  • Cyclization Reactions: Starting from simpler alkenes or alkynes, cyclization can be induced through various catalytic systems.
  • Bicyclo[2.2.2]octane Derivatives: The synthesis often involves converting bicyclo[2.2.2]octane derivatives into the diene through dehydrogenation processes .
  • Chiral Ligands: Recent advancements have focused on synthesizing chiral variants of octa-2,5-diene for use in asymmetric catalysis .

Octa-2,5-diene has several applications in organic chemistry and materials science:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal centers and enhance reactivity.
  • Polymer Chemistry: The compound can be utilized in the synthesis of polymers through metathesis reactions or as a monomer in copolymerization processes .
  • Organic Synthesis: Its unique structure allows for the formation of complex molecules through various synthetic pathways.

Studies investigating the interactions of octa-2,5-diene with transition metals reveal its potential as a ligand in coordination chemistry. The compound forms stable complexes that facilitate various catalytic transformations, including carbon-carbon bond formations and hydrogenations. Research has shown that these interactions can lead to significant enhancements in reaction rates and selectivity in asymmetric synthesis .

Octa-2,5-diene shares structural similarities with other bicyclic compounds but possesses unique features that distinguish it from them. Below is a comparison with several related compounds:

CompoundStructure TypeUnique Features
Bicyclo[2.2.1]heptadieneBicyclicContains one less carbon atom; different reactivity
Bicyclo[3.3.0]octadieneBicyclicFeatures a different ring structure; more strain
1,3-CyclohexadieneCyclicLinear arrangement of double bonds; less stability
1,4-NorbornadieneBicyclicMore stable; used extensively in polymer chemistry

The uniqueness of octa-2,5-diene lies in its specific arrangement of double bonds and its ability to form stable complexes with transition metals while facilitating diverse

XLogP3

3

Exact Mass

110.109550447 g/mol

Monoisotopic Mass

110.109550447 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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